molecular formula C13H15N3O2S B4129119 N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide

N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide

Cat. No.: B4129119
M. Wt: 277.34 g/mol
InChI Key: TWGSNHWANRIQON-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide: is an organic compound characterized by the presence of cyanoethyl groups attached to a phenylmethanesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide typically involves the reaction of phenylmethanesulfonamide with acrylonitrile in the presence of a base. The reaction proceeds via nucleophilic addition of the amine group to the acrylonitrile, followed by subsequent cyanoethylation. The reaction conditions often include:

    Temperature: 20-70°C

    Catalyst: Strongly acidic cation exchange resin or other suitable catalysts

    Reaction Time: 5-30 minutes

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of cation exchange resins as catalysts can eliminate the need for distillation, thereby reducing reaction time and improving yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using agents like lithium aluminium hydride, leading to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, it is used in the production of polymers and other materials due to its ability to undergo various chemical transformations .

Mechanism of Action

The mechanism by which N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The cyanoethyl groups can participate in nucleophilic or electrophilic reactions, while the sulfonamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-bis(2-cyanoethyl)formamide
  • N,N-bis(2-cyanoethyl)-1,2-ethylenediamine

Comparison:

N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide stands out due to its unique combination of cyanoethyl and sulfonamide groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-8-4-10-16(11-5-9-15)19(17,18)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSNHWANRIQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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